6-Chloro-2,2,3-trifluoro-1,4-benzodioxane
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Overview
Description
6-Chloro-2,2,3-trifluoro-1,4-benzodioxane is an organic compound characterized by the presence of chlorine and trifluoromethyl groups attached to a benzodioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,2,3-trifluoro-1,4-benzodioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,3-trifluoro-1,4-benzodioxane with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,2,3-trifluoro-1,4-benzodioxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides under basic conditions.
Oxidation Reactions: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the trifluoromethyl group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of amines or ethers depending on the nucleophile used.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of partially or fully reduced derivatives.
Scientific Research Applications
6-Chloro-2,2,3-trifluoro-1,4-benzodioxane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2,2,3-trifluoro-1,4-benzodioxane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the chlorine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
2,2,3-Trifluoro-1,4-benzodioxane: Lacks the chlorine atom, resulting in different reactivity and properties.
6-Chloro-1,4-benzodioxane: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.
6-Chloro-2,2-difluoro-1,4-benzodioxane: Contains fewer fluorine atoms, leading to variations in chemical stability and reactivity.
Uniqueness
6-Chloro-2,2,3-trifluoro-1,4-benzodioxane is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in scientific research .
Properties
IUPAC Name |
6-chloro-2,2,3-trifluoro-3H-1,4-benzodioxine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-4-1-2-5-6(3-4)13-7(10)8(11,12)14-5/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQOTEIXXRDIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(C(O2)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023273 |
Source
|
Record name | 6-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201023273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357626-60-8 |
Source
|
Record name | 6-Chloro-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201023273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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